molecular formula C20H22N6O2 B5532820 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B5532820
M. Wt: 378.4 g/mol
InChI Key: IHIIMJSSMBNKMM-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex synthesis and potential biological activities. Although not directly cited in research for its exact name, related compounds, including those with pyrazolo[3,4-d]pyrimidine structures, have been studied for their synthesis methods, molecular structures, chemical reactions, and properties, providing a base for understanding the chemical .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic amines or acetonitrile derivatives, utilizing conditions such as microwave-assisted synthesis or reactions in aqueous media under ultrasound irradiation. For instance, Kaping et al. (2016) described an environmentally benign synthesis route for pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation in aqueous media, emphasizing the efficiency and convenience of the method (Kaping et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR, and mass spectrometry. Trilleras et al. (2008) synthesized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, detailing their structure through spectral data and discussing hydrogen bonding in their molecular arrangement (Trilleras et al., 2008).

Chemical Reactions and Properties

Chemical reactivity can vary widely, with some compounds exhibiting the ability to form Schiff bases, engage in cyclocondensation, or participate in reactions yielding a variety of heterocyclic compounds. Farouk et al. (2021) explored the reactivity of a pyrimidine derivative towards primary and heterocyclic amines, showcasing its versatility as a building block for diverse nitrogen heterocycles (Farouk et al., 2021).

Mechanism of Action

A molecular docking study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) . To further substantiate our results and identify mechanisms of action, we studied the expression of genes and proteins involved in the inflammatory pathways, ER stress pathway, and molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .

Safety and Hazards

The antimicrobial activity of the target synthesized compounds were tested against various microorganisms such as Escherichia coli; Bacillus megaterium; Bacillus subtilis (Bacterial species), Fusarium proliferatum; Trichoderma harzianum; Aspergillus niger (fungal species) by the disc diffusion method .

Future Directions

Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-17-5-3-16(4-6-17)13-20(27)25-11-9-24(10-12-25)18-14-19(22-15-21-18)26-8-2-7-23-26/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIIMJSSMBNKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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